molecular formula C40H56O4 B1253456 Auroxanthin

Auroxanthin

Cat. No. B1253456
M. Wt: 600.9 g/mol
InChI Key: YLUSVJDFTAATNS-BXOKDNRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auroxanthin is an epoxycarotenol that consists of 5,6,5',8'-tetrahydro-beta,beta-carotene-3,3'-diol having epoxy groups at the 5,8- and 5',8'-positions.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Auroxanthin, as a derivative of carotenoids like astaxanthin, demonstrates significant antioxidant and anti-inflammatory properties. It is found to be effective in reducing oxidative stress and inflammation, which are key factors in various diseases. This efficacy is highlighted in studies where auroxanthin stimulated fluorescence quenching, similar to zeaxanthin, suggesting its potential in controlling oxidative processes in vitro (Ruban et al., 1998).

Antioxidant Activity in Food Chemistry

Auroxanthin has been studied for its potent lipid peroxidation inhibitory activity. Research on carotenoids from mango fruit showed that both violaxanthin and 9-cis-violaxanthin, which can be converted to auroxanthin, exhibit strong antioxidant activities. These properties make auroxanthin a valuable compound in food chemistry, particularly in preserving food quality and preventing oxidation (Araki et al., 2016).

Neuroprotective and Health Benefits

Astaxanthin, closely related to auroxanthin, has been shown to have neuroprotective potentials and health benefits. These include antihypertensive and neuroprotective effects, emphasizing its utility in dietary supplements for improving overall health and possibly mitigating neurological disorders (Hussein et al., 2006).

Immunomodulatory Effects

Astaxanthin, a carotenoid similar to auroxanthin, has demonstrated immunomodulatory effects. Dietary astaxanthin can stimulate mitogen-induced lymphoproliferation, increase natural killer cell activity, and influence T and B cell populations. This suggests potential applications of auroxanthin in enhancing immune responses and possibly in treating immune-related disorders (Park et al., 2010).

Potential in Aquaculture and Animal Health

Astaxanthin, which is structurally related to auroxanthin, is used in aquaculture to improve the pigmentation and health of aquatic animals. Its antioxidant properties are beneficial in enhancing survival, growth performance, and immune response in these animals. Auroxanthin may share similar potential in the aquaculture industry, contributing to animal health and product quality (Lim et al., 2018).

properties

Product Name

Auroxanthin

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

2-[(2E,4E,6E,8E,10E,12E,14E)-15-(6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

InChI

InChI=1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+

InChI Key

YLUSVJDFTAATNS-BXOKDNRRSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C1OC2(C(=C1)C(CC(C2)O)(C)C)C)/C)/C)/C=C/C=C(/C3OC4(C(=C3)C(CC(C4)O)(C)C)C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CC(CC4(O3)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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